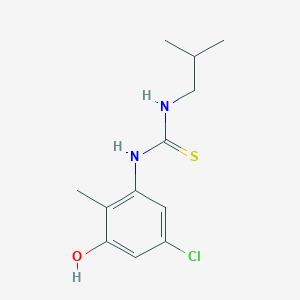
N-(5-Chloro-3-hydroxy-2-methylphenyl)-N'-(2-methylpropyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Chloro-3-hydroxy-2-methylphenyl)-N’-(2-methylpropyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science. This compound, in particular, is characterized by the presence of a chloro-hydroxy-methylphenyl group and a methylpropyl group attached to the thiourea moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-3-hydroxy-2-methylphenyl)-N’-(2-methylpropyl)thiourea typically involves the reaction of 5-chloro-3-hydroxy-2-methylphenyl isothiocyanate with 2-methylpropylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Chloro-3-hydroxy-2-methylphenyl)-N’-(2-methylpropyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(5-Chloro-3-hydroxy-2-methylphenyl)-N’-(2-methylpropyl)thiourea is not well-documented. similar compounds exert their effects by interacting with specific molecular targets and pathways. For example, thioureas are known to inhibit certain enzymes or interfere with cellular processes, leading to their biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-Phenylthiourea: Known for its use as a reagent in organic synthesis and its biological activities.
N,N’-Diethylthiourea: Used in the rubber industry as a vulcanization accelerator.
N,N’-Diphenylthiourea: Investigated for its potential therapeutic effects and as a corrosion inhibitor.
Uniqueness
N-(5-Chloro-3-hydroxy-2-methylphenyl)-N’-(2-methylpropyl)thiourea is unique due to the presence of the chloro-hydroxy-methylphenyl group, which may impart specific chemical and biological properties not found in other thioureas.
Propiedades
Número CAS |
192777-50-7 |
|---|---|
Fórmula molecular |
C12H17ClN2OS |
Peso molecular |
272.79 g/mol |
Nombre IUPAC |
1-(5-chloro-3-hydroxy-2-methylphenyl)-3-(2-methylpropyl)thiourea |
InChI |
InChI=1S/C12H17ClN2OS/c1-7(2)6-14-12(17)15-10-4-9(13)5-11(16)8(10)3/h4-5,7,16H,6H2,1-3H3,(H2,14,15,17) |
Clave InChI |
MWZUNLBVOLINRP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1O)Cl)NC(=S)NCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![{[3-(Methoxymethylidene)pent-1-en-2-yl]oxy}(trimethyl)silane](/img/structure/B12555505.png)
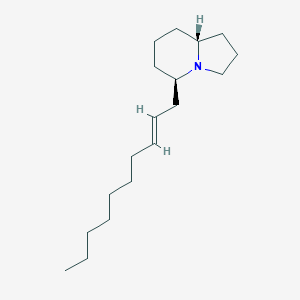

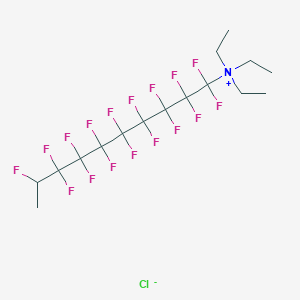
![(1-Oxo-1lambda~5~-pyridin-4-yl)[4-(9H-xanthen-9-ylidene)piperidin-1-yl]methanone](/img/structure/B12555538.png)

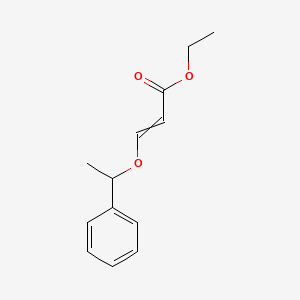
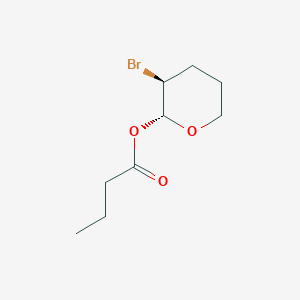
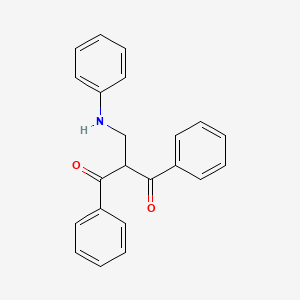
![5-chloro-2-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzoic Acid](/img/structure/B12555576.png)

